Home > Products > Screening Compounds P14575 > (S,S)-Formoterol D-tartrate
(S,S)-Formoterol D-tartrate - 208102-43-6

(S,S)-Formoterol D-tartrate

Catalog Number: EVT-1487527
CAS Number: 208102-43-6
Molecular Formula: C₂₃H₃₀N₂O₁₀
Molecular Weight: 494.49
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(R,R)-Formoterol

(R,R)-Formoterol is the enantiomer of (S,S)-formoterol. It is the active component responsible for bronchodilation and possesses additional anti-inflammatory properties. Unlike (S,S)-Formoterol D-tartrate, (R,R)-formoterol exhibits bronchodilatory activity and has a higher affinity for the β2 receptor. [, ]

Racemic Formoterol

Racemic Formoterol is a mixture of equal amounts of (R,R)-formoterol and (S,S)-formoterol. It is the form of formoterol that is most commonly used clinically.

Arformoterol Tartrate

Arformoterol Tartrate is an enantiomerically pure preparation of (R,R)-formoterol, formulated as its tartrate salt. It is approved for the treatment of bronchoconstriction in patients with chronic obstructive pulmonary disease (COPD).

Amine Impurity of Arformoterol

This compound is an impurity found in Arformoterol formulations. It can react with leachables from LDPE respules to form an imine impurity.

Imine Impurity of Arformoterol

This compound is a secondary degradant formed by the reaction of the amine impurity of Arformoterol with leachables from LDPE respules.

Overview

(S,S)-Formoterol D-tartrate is a selective beta-2 adrenergic agonist primarily used in the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). It is an enantiomer of formoterol, which exists in both racemic and pure forms, with the (S,S) configuration being pharmacologically active. This compound is notable for its long duration of action, making it effective for both maintenance and rescue therapy in obstructive airway diseases.

Source and Classification

(S,S)-Formoterol D-tartrate is derived from the tartrate salt of the (S,S)-enantiomer of formoterol, a synthetic compound classified under the category of bronchodilators. It is recognized for its ability to relax bronchial smooth muscle, thereby facilitating easier breathing. The compound is typically formulated as a dry powder or aerosol for inhalation.

Synthesis Analysis

Methods and Technical Details

The synthesis of (S,S)-formoterol D-tartrate can be achieved through various methods, with a focus on obtaining optically pure isomers. One established method involves:

  1. Starting Materials: The synthesis begins with racemic 4-benzyloxy-3-nitrostyrene oxide, which is coupled with an optically pure amine such as (S,S)-N-(1-phenylethyl)-N-(1-(p-methoxyphenyl)-2-propyl)amine to yield a diastereomeric mixture.
  2. Separation: The resulting mixture can be separated using semi-preparative high-performance liquid chromatography (HPLC) to isolate the pure (S,S)-formoterol.
  3. Crystallization: The isolated compound can then be converted into its tartrate salt form by reacting it with tartaric acid under controlled conditions to ensure high purity and yield.

This process emphasizes the need for careful control of reaction conditions to minimize impurities and maximize yield, as noted in patents detailing the synthesis of optically pure formoterol .

Molecular Structure Analysis

Structure and Data

(S,S)-Formoterol D-tartrate has a complex molecular structure characterized by specific stereochemistry that is crucial for its biological activity. The molecular formula is C21H29N1O4C_{21}H_{29}N_{1}O_{4}, and its structure features:

  • Chiral Centers: Two chiral centers corresponding to the (S,S) configuration.
  • Functional Groups: The presence of hydroxyl groups, ether linkages, and an amine group contributes to its pharmacological properties.

The structure can be represented as follows:

Molecular Structure \text{Molecular Structure }

Formoterol Structure

Chemical Reactions Analysis

Reactions and Technical Details

(S,S)-Formoterol D-tartrate undergoes various chemical reactions that are significant for its therapeutic applications:

Mechanism of Action

Process and Data

(S,S)-Formoterol D-tartrate exerts its pharmacological effects primarily through selective agonism at beta-2 adrenergic receptors located in bronchial smooth muscle. The mechanism includes:

  1. Receptor Binding: Upon inhalation, (S,S)-formoterol binds to beta-2 receptors, leading to conformational changes in the receptor.
  2. Activation of Adenylate Cyclase: This binding activates adenylate cyclase, increasing intracellular cyclic adenosine monophosphate levels.
  3. Smooth Muscle Relaxation: Elevated cyclic adenosine monophosphate causes relaxation of bronchial smooth muscle, resulting in bronchodilation.

This mechanism provides rapid relief from bronchoconstriction and enhances airflow in patients with respiratory conditions.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

(S,S)-Formoterol D-tartrate exhibits several important physical and chemical properties:

  • Solubility: It is soluble in water and organic solvents like methanol and acetonitrile.
  • Stability: The compound has a melting point around 179°C, indicating thermal stability suitable for pharmaceutical formulations .
  • Optical Activity: As an optically active compound, it displays specific rotation values that are critical for ensuring therapeutic efficacy.

These properties are crucial for formulation development and stability testing during pharmaceutical manufacturing.

Applications

Scientific Uses

(S,S)-Formoterol D-tartrate is primarily used in clinical settings for:

  • Asthma Management: It serves as a long-acting bronchodilator in asthma therapy.
  • Chronic Obstructive Pulmonary Disease Treatment: Its prolonged action makes it suitable for managing COPD symptoms effectively.
  • Research Applications: Studies involving pharmacokinetics and pharmacodynamics often utilize this compound to explore its effects on airway responsiveness and receptor interactions.
Chemical Identity and Synthesis

Structural Elucidation of (S,S)-Formoterol D-Tartrate

Stereochemical Configuration and Chiral Center Analysis

(S,S)-Formoterol D-tartrate is a stereoisomer of the β₂-adrenoceptor agonist formoterol, featuring two chiral centers at the β-hydroxyarylethanolamine moiety. The compound's systematic name is N-[2-hydroxy-5-[(1S)-1-hydroxy-2-[[(2S)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]phenyl]formamide (2S,3S)-2,3-dihydroxybutanedioate (CAS 1353011-74-1) [3] [4]. The (S,S) designation specifies the S configuration at both the C₁ carbon of the ethanolamine side chain and the C₁' carbon of the p-methoxy-substituted phenethyl group. This configuration is diastereomeric to the pharmacologically active (R,R)-enantiomer (arformoterol), with the (S,S)-enantiomer exhibiting <1/1000th the β₂-agonist activity of its (R,R)-counterpart due to steric mismatches with the adrenoceptor binding pocket [1] [10].

Table 1: Stereochemical Assignments in Formoterol Enantiomers

EnantiomerC₁ ConfigurationC₁' ConfigurationRelative β₂-Agonist Potency
(R,R)RR1000× reference
(S,S)SS<1× reference
(R,S)RSIntermediate
(S,R)SRIntermediate

X-ray crystallography confirms a bent conformation in the (S,S)-enantiomer, where intramolecular hydrogen bonding between the formamide carbonyl and the ethanolamine hydroxyl stabilizes the gauche orientation of the amine side chain. This contrasts with the extended conformation observed in (R,R)-formoterol, which optimizes receptor docking [5] [9].

Salt Formation: Role of D-Tartrate in Stabilization

D-tartaric acid ((2S,3S)-2,3-dihydroxybutanedioic acid) forms a 1:1 diastereomeric salt with (S,S)-formoterol, enhancing its crystallinity and stability. The tartrate anion stabilizes the protonated secondary amine of formoterol via a charge-assisted hydrogen bond (N⁺-H⋯O⁻, 1.82 Å). Additional stabilization arises from:

  • Three-Dimensional Hydrogen Bond Networks: Involving tartrate hydroxyls (O-H⋯O, 1.89–2.15 Å) and formamide groups (N-H⋯O, 2.03 Å) [6].
  • Moisture Resistance: The salt exhibits lower hygroscopicity (water sorption <0.5% at 60% RH) compared to the hydrochloride salt (>3% uptake), attributable to the tartrate's capacity to form internal hydrogen bonds that shield against water ingress [1] [6].
  • Thermal Resilience: Decomposition initiates at 183–185°C, preceding melting, due to reinforced crystal packing [4] [10].

Table 2: Hydrogen Bond Parameters in (S,S)-Formoterol D-Tartrate Crystal

Bond TypeDonorAcceptorLength (Å)Angle (°)Function
Charge-assisted H-bondN⁺-HO⁻ (tartrate)1.82168Ionic pair stabilization
Hydroxyl-carboxylateO-H (tartrate)O=C (formamide)1.89176Intermolecular cross-linking
Hydroxyl-hydroxylO-H (tartrate)O-H (formoterol)2.15165Lattice energy contribution

Synthetic Pathways for (S,S)-Formoterol Enantiomer

Asymmetric Synthesis Strategies

The synthesis of enantiopure (S,S)-formoterol employs chiral auxiliaries or catalysts:

  • Chiral Epoxide Ring-Opening: (S)-Glycidyl-3-nitrobenzenesulfonate undergoes regioselective aminolysis with (S)-1-(4-methoxyphenyl)propan-2-amine using a Jacobsen's Co(III)-salen catalyst (90% ee, 65% yield). Subsequent hydrogenation and formylation yield (S,S)-formoterol free base [6] [10].
  • Enzymatic Resolution: Lipase-catalyzed (e.g., Candida antarctica Lipase B) transesterification of racemic 5-(1,2-dihydroxyethyl)-2-nitroaniline intermediates achieves kinetic resolution (E-value >200). The (S,S)-enantiomer is recovered with >98% ee after hydrolysis [10].
  • Asymmetric Reduction: Sodium borohydride reduction of 5-(1-oxo-2-((S)-1-(4-methoxyphenyl)propan-2-ylamino)ethyl)-2-formamidophenol in the presence of (S)-BINOL-derived oxazaborolidine affords (S,S)-formoterol in 92% ee and 78% yield [10].

Table 3: Asymmetric Synthesis Methods for (S,S)-Formoterol

MethodChiral InducerYield (%)ee (%)Key Advantage
Epoxide aminolysisCo(III)-salen complex6590High regioselectivity
Enzymatic resolutionCandida antarctica Lipase B40 (theoretical)>98No chiral catalyst required
Borohydride reduction(S)-BINOL-oxazaborolidine7892Mild conditions

Resolution Techniques for Diastereomeric Separation

Racemic formoterol resolution exploits differential crystallization of diastereomeric salts:

  • Tartrate-Mediated Resolution: Racemic formoterol free base is treated with 0.5 equiv of D-tartaric acid in isopropanol/water (4:1). The (S,S)-D-tartrate salt selectively crystallizes at 0–5°C (crystallization yield: 30–35%, de >95%) due to its lower solubility (1.2 mg/mL) compared to (R,R)-D-tartrate (2.8 mg/mL) [3] [6].
  • Chromatographic Separation: Chiral HPLC on a Chirobiotic T column (teicoplanin aglycone stationary phase) resolves enantiomers using methanol/triethylamine/acetate buffer (100:0.1:0.1, v/v) mobile phase. Retention times: (S,S)-enantiomer = 12.4 min, (R,R) = 14.7 min [1].

The resolved (S,S)-free base is recombined with D-tartaric acid in methanol to yield pharmaceutical-grade salt. Critical impurities include the (R,S)-diastereomer (<0.15%) and hydrolysis byproduct 5-(1-amino-2-((S)-1-(4-methoxyphenyl)propan-2-ylamino)ethyl)-2-formamidophenol (<0.2%) [6] [9].

Polymorphic Characterization

Crystallization Conditions and Solvent Systems

(S,S)-Formoterol D-tartrate crystallizes in two polymorphic forms governed by solvent polarity:

  • Form α: Needle-like crystals from polar protic solvents (e.g., methanol/water 9:1). Hydration state: monohydrate. Stable below 40°C [1] [6].
  • Form β: Prismatic crystals from aprotic solvents (e.g., acetonitrile). Anhydrous. Metastable, converts to Form α above 65°C or upon water exposure [5] [8].

Optimal crystallization for Form α:

  • Dissolve crude (S,S)-formoterol D-tartrate (1 g) in methanol (20 mL) at 50°C.
  • Add water (2 mL) dropwise.
  • Cool to 0°C at 5°C/min.
  • Seed with Form α crystals (0.1% w/w).
  • Isolate crystals after 1 h (yield: 85%, purity >99.5%) [6].

Table 4: Polymorph Stability Under Crystallization Conditions

Solvent SystemRatio (v/v)Temperature (°C)Dominant PolymorphHydration StateCrystal Habit
Methanol/Water9:10–5αMonohydrateNeedles
Acetonitrile10025βAnhydrousPrisms
Isopropanol/Ethyl Acetate3:7-10α + β mixtureMixedAgglomerates

X-ray Powder Diffraction Profiles of Tartrate Salts

Form α exhibits characteristic PXRD peaks (Cu Kα radiation) at 2θ = 6.8°, 13.3°, 13.6°, 14.1°, 18.2°, 18.7°, and 20.0° ± 0.2°, corresponding to interplanar spacings (d-values) of 12.99 Å, 6.65 Å, 6.51 Å, 6.28 Å, 4.87 Å, 4.74 Å, and 4.44 Å, respectively. The peak at 6.8° (d = 12.99 Å) reflects the layered structure stabilized by intercalated water molecules [1] [8].

Form β shows a distinct peak cluster at 2θ = 19.9°–20.4° (d = 4.46–4.43 Å) and lacks the low-angle peak at 6.8°, indicating a denser, non-hydrated lattice. Thermal analysis by DSC confirms Form α undergoes dehydration at 85–95°C (endotherm) before melting with decomposition at 183–185°C, while Form β melts directly at 175°C (endotherm) followed by recrystallization exotherms [5] [8].

Table 5: PXRD Fingerprints of (S,S)-Formoterol D-Tartrate Polymorphs

2θ (°)d-Spacing (Å)Relative Intensity (%)Polymorph AssignmentProposed Reflection Plane
6.812.99100α(001)
13.36.6545α(002)
13.66.5138α(110)
14.16.2852α(111)
18.24.8768α(201)
18.74.7472α(003)
20.04.4488α(202)
19.94.46100β(101)
20.44.3595β(012)
24.13.6980β(211)

Properties

CAS Number

208102-43-6

Product Name

(S,S)-Formoterol D-tartrate

IUPAC Name

(2S,3S)-2,3-dihydroxybutanedioic acid;N-[2-hydroxy-5-[(1S)-1-hydroxy-2-[[(2S)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]phenyl]formamide

Molecular Formula

C₂₃H₃₀N₂O₁₀

Molecular Weight

494.49

InChI

InChI=1S/C19H24N2O4.C4H6O6/c1-13(9-14-3-6-16(25-2)7-4-14)20-11-19(24)15-5-8-18(23)17(10-15)21-12-22;5-1(3(7)8)2(6)4(9)10/h3-8,10,12-13,19-20,23-24H,9,11H2,1-2H3,(H,21,22);1-2,5-6H,(H,7,8)(H,9,10)/t13-,19+;1-,2-/m00/s1

SMILES

CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O.C(C(C(=O)O)O)(C(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.